![molecular formula C12H16N2O3 B231191 ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)

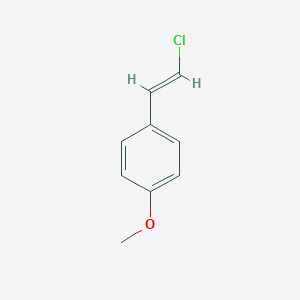

ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

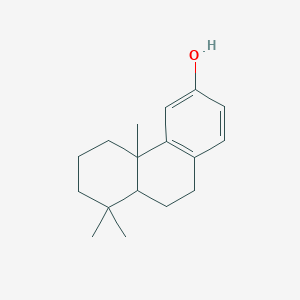

Ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate, commonly known as EDP, is a chemical compound that has been the subject of scientific research in recent years. EDP is a pyrazolopyridine derivative that exhibits potential therapeutic properties in various diseases. The synthesis of EDP is a complex process that requires expertise in organic chemistry, and its mechanism of action is still under investigation. In

Mécanisme D'action

The mechanism of action of EDP is still under investigation. However, studies have shown that EDP inhibits the activity of various enzymes and proteins, including phosphodiesterase (PDE), cyclooxygenase (COX), and nuclear factor-kappa B (NF-κB). Inhibition of these enzymes and proteins leads to the suppression of inflammation and tumor growth.

Biochemical and Physiological Effects:

EDP has been shown to exhibit various biochemical and physiological effects. Studies have shown that EDP inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). EDP also inhibits the production of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), which are potent mediators of inflammation. In addition, EDP has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

Avantages Et Limitations Des Expériences En Laboratoire

EDP has several advantages and limitations for lab experiments. One advantage is that EDP is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for drug development. Another advantage is that EDP exhibits low toxicity in vitro, indicating its potential safety for use in humans. However, one limitation is that EDP has poor water solubility, which can affect its bioavailability. Another limitation is that the synthesis of EDP is a complex process that requires expertise in organic chemistry.

Orientations Futures

There are several future directions for the research of EDP. One direction is to investigate the potential of EDP as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to explore the structure-activity relationship (SAR) of EDP to optimize its pharmacological properties. Furthermore, the development of novel synthetic methods for EDP and its derivatives could lead to the discovery of more potent and selective compounds.

Conclusion:

EDP is a pyrazolopyridine derivative that exhibits potential therapeutic properties in various diseases. The synthesis of EDP is a complex process that requires expertise in organic chemistry, and its mechanism of action is still under investigation. EDP has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities, and its potential as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases warrants further investigation. The future directions for the research of EDP include exploring its SAR, optimizing its pharmacological properties, and developing novel synthetic methods for EDP and its derivatives.

Méthodes De Synthèse

The synthesis of EDP is a multistep process that involves the reaction of 2-aminopyridine with ethyl acetoacetate and acetic anhydride to form the intermediate compound. The intermediate compound is then reacted with hydrazine hydrate to form EDP. The yield of EDP is around 60%, and the purity of the compound is achieved through recrystallization and column chromatography.

Applications De Recherche Scientifique

EDP has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that EDP exhibits anti-inflammatory, antitumor, and antiviral activities. EDP has been investigated for its potential use in the treatment of cancer, viral infections, and inflammatory diseases such as arthritis and psoriasis.

Propriétés

Formule moléculaire |

C12H16N2O3 |

|---|---|

Poids moléculaire |

236.27 g/mol |

Nom IUPAC |

ethyl (3aR,6S)-3a,6-dimethyl-7-oxo-6H-pyrazolo[1,5-a]pyridine-1-carboxylate |

InChI |

InChI=1S/C12H16N2O3/c1-4-17-11(16)13-8-7-12(3)6-5-9(2)10(15)14(12)13/h5-9H,4H2,1-3H3/t9-,12+/m0/s1 |

Clé InChI |

SUSCHEYKLFBJAQ-JOYOIKCWSA-N |

SMILES isomérique |

CCOC(=O)N1C=C[C@@]2(N1C(=O)[C@H](C=C2)C)C |

SMILES |

CCOC(=O)N1C=CC2(N1C(=O)C(C=C2)C)C |

SMILES canonique |

CCOC(=O)N1C=CC2(N1C(=O)C(C=C2)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)

![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)

![Dimethyl (4-{[(methylsulfanyl)carbothioyl]amino}phenyl)sulfonyldithioimidocarbonate](/img/structure/B231141.png)

![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)

![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)

![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)